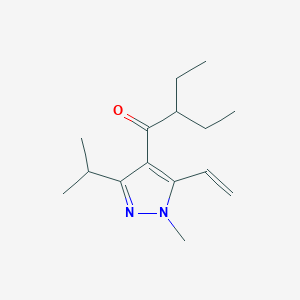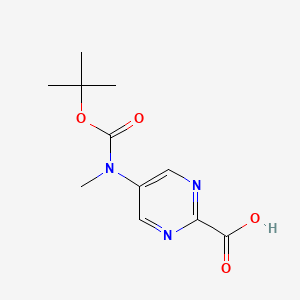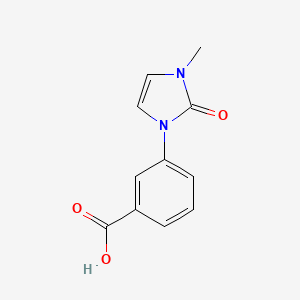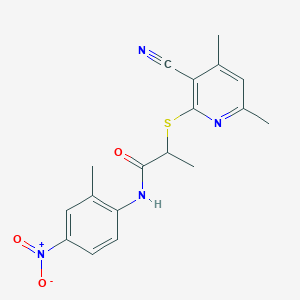![molecular formula C11H6ClFN4 B11781491 7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781491.png)
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with hydrazine to form 3-fluorobenzohydrazide, which is then cyclized with 2,3-dichloropyridazine under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding pyrazolopyridazine oxides.
Reduction: Formation of reduced pyrazolopyridazine derivatives.
Substitution: Formation of substituted pyrazolopyridazine derivatives.
Applications De Recherche Scientifique
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-2-(3-chlorophenyl)-2H-pyrazolo[3,4-D]pyridazine
- 7-Chloro-2-(3-methylphenyl)-2H-pyrazolo[3,4-D]pyridazine
- 7-Chloro-2-(3-nitrophenyl)-2H-pyrazolo[3,4-D]pyridazine
Uniqueness
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability .
Propriétés
Formule moléculaire |
C11H6ClFN4 |
|---|---|
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
7-chloro-2-(3-fluorophenyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C11H6ClFN4/c12-11-10-7(5-14-15-11)6-17(16-10)9-3-1-2-8(13)4-9/h1-6H |
Clé InChI |
YRDVXEDUDHKJOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C=C3C=NN=C(C3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)







![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide](/img/structure/B11781458.png)



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile](/img/structure/B11781492.png)

